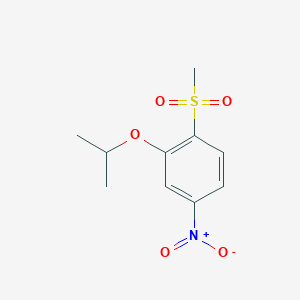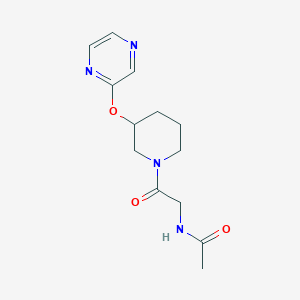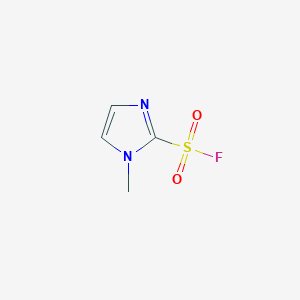
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, similar in structure to bisphenol A (BPA) analogs, is subject to environmental concern due to its potential persistence and degradation behavior. Research by Spivack et al. (1994) demonstrates a novel pathway for the bacterial metabolism of BPA, which could have implications for the degradation of similar compounds. This process involves oxidative skeletal rearrangement leading to the breakdown of BPA into smaller, potentially less harmful molecules, suggesting a mechanism that might be applied to manage environmental contamination of related compounds (Spivack, Leib, & Lobos, 1994).
Biodegradation by Laccase
Kawai et al. (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor. This research provides insight into the biodegradation of complex phenolic compounds, highlighting the potential for laccase in breaking down environmentally persistent phenolics through various oxidative processes. Such findings could inform strategies for the bioremediation of compounds related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone in ecosystems (Kawai, Umezawa, & Higuchi, 1988).
Transformation in Water Treatment
The study by Sun et al. (2019) on 2,4-Dihydroxybenzophenone (BP-1), a structurally similar compound, during chlorination treatment in swimming pool water, highlights the formation of chlorinated by-products and polycyclic aromatic hydrocarbons. This research underscores the complex transformations such compounds undergo in water treatment processes, raising important considerations for the environmental fate and potential health impacts of related chemicals (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Polymorphism and Molecular Structure
Jones and Mangalagiu (2009) explored the polymorphism and conformational isomerism in 4-acetylresorcinol, which shares a phenolic core with 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone. This study contributes to the understanding of the structural diversity and stability of such compounds, which is crucial for their pharmaceutical or industrial application, revealing how slight modifications in molecular structure can significantly alter physical properties (Jones & Mangalagiu, 2009).
Corrosion Inhibition
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of several Schiff bases, including those structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, on carbon steel in hydrochloric acid. Their findings indicate that specific structural motifs in these compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications for related molecules in protecting metal surfaces from acidic corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-4-13-5-7-14(8-6-13)22-11-17(20)15-9-10-16(19)12(2)18(15)21/h5-10,19,21H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWJMUPFYHYKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2946053.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2946056.png)
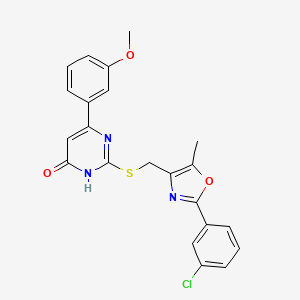
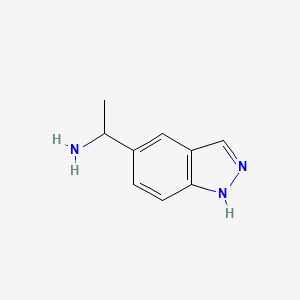
![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)
